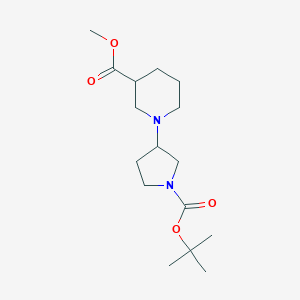

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1824267-04-0 and Linear Formula: C16H28N2O4 . The compound appears as a yellow to brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylate” and its InChI Code is "1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3" . The molecular weight of the compound is 312.41 .Physical and Chemical Properties Analysis

The compound is a yellow to brown sticky oil to semi-solid . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Marine Alkaloid Analogs

Researchers have synthesized derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, which are analogs of the bis-indole alkaloid topsentin. This research has significance in exploring anticancer properties, as some derivatives showed moderate activity against specific human tumor cell lines, such as lung cancer and CNS sub-panels (Carbone et al., 2013).

Development of Folic Acid Analogs

A study synthesized compounds related to this compound, aiming to create analogs of folic acid. These compounds were evaluated for their ability to interact with key enzymes in folate-mediated metabolism and their potential in inhibiting the growth of cultured tumor cells (Rosowsky et al., 1994).

Asymmetric Synthesis Applications

In pharmaceutical research, the asymmetric synthesis of derivatives of this compound has been explored. One study focused on creating a key intermediate for the synthesis of a potent protein kinase inhibitor, demonstrating potential industrial applications due to the mild conditions and high yields achieved (Hao et al., 2011).

Radiopharmaceutical Development

Research into mixed ligand complexes involving this compound derivatives has been conducted for potential use in radiopharmaceuticals. This includes the development of compounds that can be labeled with bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).

Pharmaceutical Analysis

In the realm of pharmaceutical analysis, methods have been developed for the determination of novel compounds related to this compound in biological samples. This includes the development of sensitive assays for potential antipsychotic agents (Chavez-Eng et al., 1997).

Catalysis in Organic Synthesis

The compound and its derivatives have been utilized in various catalytic processes in organic synthesis. For instance, one study explored a palladium catalyst based on a derivative for the alkoxycarbonylation of alkenes, demonstrating its potential to improve the range of feedstocks in industrial processes (Dong et al., 2017).

Biocatalytic Cascade Reactions

In the field of biocatalysis, this compound derivatives have been used in one-pot cascade reactions to synthesize chiral mono- and disubstituted piperidines and pyrrolidines. This approach highlights the use of biocatalysts like carboxylic acid reductase, ω-transaminase, and imine reductase for synthesizing enantiomerically pure chiral compounds (France et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFJOPCIMCWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)

![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)

![methyl 4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2709339.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2709344.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2709345.png)

![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)